molecular formula C9H6BrNO B1273753 5-(3-Bromophenyl)-1,3-oxazole CAS No. 243455-57-4

5-(3-Bromophenyl)-1,3-oxazole

Cat. No.: B1273753
CAS No.: 243455-57-4
M. Wt: 224.05 g/mol
InChI Key: GUYZQMXSOVOSIC-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-1,3-oxazole: is a heterocyclic compound that features an oxazole ring substituted with a 3-bromophenyl group at the 5-position. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the oxazole and bromophenyl moieties imparts unique chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzoyl chloride with glycine, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Bromophenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The oxazole ring can be oxidized to form oxazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form 5-(3-bromophenyl)-1,3-dihydrooxazole using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.

    Oxidation Reactions: m-Chloroperbenzoic acid in dichloromethane.

    Reduction Reactions: Lithium aluminum hydride in tetrahydrofuran.

Major Products:

    Substitution Reactions: Products like 5-(3-azidophenyl)-1,3-oxazole or 5-(3-thiocyanatophenyl)-1,3-oxazole.

    Oxidation Reactions: this compound N-oxide.

    Reduction Reactions: 5-(3-Bromophenyl)-1,3-dihydrooxazole.

Scientific Research Applications

Chemistry: 5-(3-Bromophenyl)-1,3-oxazole is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: In biological research, this compound is used to study the interactions of oxazole derivatives with biological targets. It serves as a model compound to understand the binding affinities and mechanisms of action of oxazole-based drugs.

Medicine: this compound has potential applications in medicinal chemistry as a precursor to pharmacologically active compounds. It is investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties. It is also employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bromophenyl group can enhance the binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

    5-Phenyl-1,3-oxazole: Lacks the bromine atom, resulting in different reactivity and binding properties.

    5-(4-Bromophenyl)-1,3-oxazole: The bromine atom is positioned at the 4-position of the phenyl ring, which can affect the compound’s electronic properties and reactivity.

    5-(3-Chlorophenyl)-1,3-oxazole: The chlorine atom provides different steric and electronic effects compared to bromine, leading to variations in chemical behavior.

Uniqueness: 5-(3-Bromophenyl)-1,3-oxazole is unique due to the specific positioning of the bromine atom, which influences its reactivity and interactions with biological targets. The combination of the oxazole ring and the 3-bromophenyl group imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-(3-bromophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYZQMXSOVOSIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383785
Record name 5-(3-bromophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817870
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

243455-57-4
Record name 5-(3-bromophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-(3-Bromo-phenyl)-oxazole VI-a was prepared as described for intermediate I-c using 3-Bromo-benzaldehyde (10 g, 54 mmol), TosMIC (12.7 g, 65 mmol) and K2CO3 (8.97 g) in MeOH to give the desired intermediate VI-a as a brownish solid (12.1 g, 100%). 1H NMR (300 MHz, CDCl3) δ 7.92 (s, 1H), 7.80 (s, 1H), 7.57 (d, J=7.7 Hz, 1H), 7.46 (d, J=8.0 Hz, 1H), 7.37 (s, 1H), 7.29 (d, J=7.9 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Name
Quantity
8.97 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
100%

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